6-Chloro-2-methylhexan-3-one
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Overview
Description
6-Chloro-2-methylhexan-3-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexane chain, with a methyl group on the second carbon and a ketone functional group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Chloro-2-methylhexan-3-one involves the reaction of 2-methyl-3-carbethoxy-5,6-dihydropyran with hydrochloric acid in an aqueous medium at temperatures ranging from 40 to 80°C. The reaction mixture is maintained at a concentration of 25-35% hydrochloric acid . Another method involves the oxidation of methylcyclopentane with ozone in the presence of a carboxylic acid to form 1-methylcyclopentanol, which is then reacted with an alkali metal hypochlorite to form 1-methylcyclopentyl hypochlorite. This intermediate is heated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylhexan-3-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylhexan-3-one: Similar structure but with a bromine atom instead of chlorine.
6-Fluoro-2-methylhexan-3-one: Similar structure but with a fluorine atom instead of chlorine.
2-Methylhexan-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Chloro-2-methylhexan-3-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions
Properties
IUPAC Name |
6-chloro-2-methylhexan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSSNLJHPDNELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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